molecular formula C22H20N6O4 B11710544 N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

Cat. No.: B11710544
M. Wt: 432.4 g/mol
InChI Key: AWLSRQBIKVRYBT-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a complex organic compound with a unique structure that features two indole moieties connected by a butanedihydrazide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of two molecules of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with butanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole moieties can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole rings.

Scientific Research Applications

N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]butanediamide

InChI

InChI=1S/C22H20N6O4/c1-27-15-9-5-3-7-13(15)19(21(27)31)25-23-17(29)11-12-18(30)24-26-20-14-8-4-6-10-16(14)28(2)22(20)32/h3-10,31-32H,11-12H2,1-2H3

InChI Key

AWLSRQBIKVRYBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O

Origin of Product

United States

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